Gymnoascolide A Exhibits Selective Antifungal Activity Against Septoria nodorum with a Potency Comparable to Monorden and Cycloheximide
Gymnoascolide A demonstrates moderate, selective antifungal activity against the phytopathogenic fungus Septoria nodorum (MIC = 13 µg/mL; LD₉₉ = 13 µg/mL). In a direct head‑to‑head agar‑based microtiter plate assay, its potency against S. nodorum is comparable to that of monorden (LD₉₉ = 3.1 µg/mL) and cycloheximide (LD₉₉ = 0.20 µg/mL), while it is inactive against Candida albicans at 50 µg/mL, a selectivity profile similar to cycloheximide but distinct from broad‑spectrum agents like amphotericin B [1].
| Evidence Dimension | Antifungal activity against Septoria nodorum (LD₉₉) |
|---|---|
| Target Compound Data | 13 µg/mL (MIC 13 µg/mL) |
| Comparator Or Baseline | Cycloheximide (0.20 µg/mL), Antimycin A₃ (12 µg/mL), Monorden (3.1 µg/mL), Amphotericin B (0.39 µg/mL), Blasticidin S HCl (1.6 µg/mL) |
| Quantified Difference | Gymnoascolide A LD₉₉ is 13 µg/mL; it is 65‑fold less potent than cycloheximide but within 4‑fold of antimycin A₃ and monorden |
| Conditions | Agar‑based microtiter plate bioassay; spores (20,000/well) on potato dextrose agar; serial 2‑fold dilutions; incubation at 24 °C for 48 h; qualitative growth assessment [1] |
Why This Matters
For researchers targeting Septoria nodorum (a major wheat pathogen), Gymnoascolide A provides a chemically tractable natural scaffold with confirmed selectivity over human fungal pathogens, enabling focused agricultural antifungal development without the broad‑spectrum toxicity of clinical antifungals.
- [1] Clark B, Capon RJ, Lacey E, Tennant S, Gill JH, Bulheller B, Bringmann G. Gymnoascolides A−C: Aromatic Butenolides from an Australian Isolate of the Soil Ascomycete Gymnoascus reessii. J Nat Prod. 2005;68(8):1226-1230. doi:10.1021/np050145p View Source
